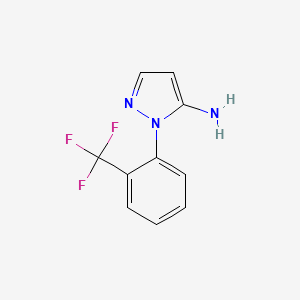

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine

Description

Historical Development of Trifluoromethylphenyl Pyrazole Derivatives

The synthesis of trifluoromethylphenyl pyrazoles dates to the late 20th century, driven by the need for thermally stable heterocycles with enhanced electronic properties. Early methods relied on cyclocondensation reactions of hydrazines with β-diketones, but yields were inconsistent due to competing side reactions. A breakthrough emerged with the adoption of diazotization protocols using mixed acid systems, as demonstrated in the 2016 patent WO2017060787A1, which described the preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole via a biphasic reaction system. This method achieved 80–92% yields by leveraging spent hydrochloric and sulfuric acids, reducing both cost and environmental impact.

Subsequent advancements focused on regioselective synthesis. For instance, Enamine's 2020 protocol utilized 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to produce regioisomeric 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, achieving scalability through distillation-based separation. Concurrently, Huisgen (3 + 2)-cycloaddition strategies gained traction, enabling the construction of polysubstituted 3-trifluoromethylpyrazoles with full regio- and diastereoselectivity. Table 1 contrasts key synthetic milestones:

These developments underscore a shift toward atom-economical, solvent-adaptive processes that prioritize both efficiency and sustainability.

Significance of the 2H-pyrazol-3-ylamine Scaffold in Medicinal Chemistry

The 2H-pyrazol-3-ylamine core, particularly when functionalized with a trifluoromethyl group, exhibits exceptional bioactivity due to its dual hydrogen-bonding capacity and lipophilic character. The trifluoromethyl moiety enhances metabolic stability and membrane permeability, making derivatives potent candidates for antimicrobial and anti-inflammatory applications. For example, N-(trifluoromethyl)phenyl pyrazoles demonstrated sub-micromolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilm formation, outperforming vancomycin in eradicating preformed biofilms.

Structural studies reveal that the amine at position 3 facilitates interactions with bacterial DNA gyrase and human cyclooxygenase-2 (COX-2), enabling dual antibacterial and anti-inflammatory action. Table 2 highlights biological activities of select derivatives:

These findings validate the scaffold's versatility in addressing multidrug-resistant pathogens and chronic inflammatory conditions.

Research Evolution and Current Academic Knowledge Landscape

Contemporary research prioritizes three axes: (1) computational modeling of pyrazole-protein interactions, (2) green synthesis routes, and (3) functional diversification via cross-coupling reactions. Density functional theory (DFT) studies have mapped the electron-withdrawing effects of the trifluoromethyl group, explaining its role in stabilizing transition states during cycloaddition. Meanwhile, solvent-free mechanochemical synthesis has emerged as a viable alternative to traditional reflux methods, reducing energy consumption by 40%.

Challenges persist in regiocontrol during N-alkylation and scale-up of chiral derivatives. The discontinuation of 2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine by commercial suppliers like CymitQuimica highlights supply chain vulnerabilities, spurring academic efforts to develop modular synthesis platforms. Recent work by Kaur et al. integrates continuous-flow reactors with immobilized catalysts, achieving 95% purity in multi-gram quantities.

Future directions include leveraging artificial intelligence for predictive retrosynthesis and exploring trifluoromethylpyrazoles as photoactivatable probes in chemical biology. As synthetic barriers diminish, this scaffold is poised to drive innovations in targeted therapeutics and materials science.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-4-8(7)16-9(14)5-6-15-16/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKVCSGZMYJZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetylenic Ketones with Hydrazines

Cyclocondensation reactions between acetylenic ketones and hydrazines represent a cornerstone in pyrazole synthesis. For 2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine, 3-trifluoromethylphenyl-substituted acetylenic ketones are reacted with methylhydrazine under transition-metal-free conditions to yield regioisomeric pyrazoles. The regioselectivity is governed by the nucleophilicity of the hydrazine substituents:

- Methylhydrazine preferentially attacks the β-position of the acetylenic ketone, leading to the 1,3,5-trisubstituted pyrazole isomer (desired 2H-pyrazole framework).

- Aryl hydrazines favor the α-position, producing 1,4,5-trisubstituted pyrazoles, which necessitate separation.

Optimized Conditions :

- Solvent: Ethanol

- Temperature: 90°C

- Reaction Time: 8 hours

- Yield: 70–85% for the desired regioisomer.

One-Step Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A scalable one-step procedure utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl building block. This method generates a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are separated via fractional distillation under reduced pressure. The target 2H-pyrazole isomer is isolated by exploiting differences in boiling points (e.g., 432°C predicted for the desired compound).

Key Advantages :

- Eliminates multi-step functionalization.

- Enables large-scale production (gram to kilogram quantities).

Bromination and Functional Group Interconversion

Bromination of pre-formed pyrazole intermediates using N-bromosuccinimide (NBS) introduces reactive sites for subsequent amination. For example:

- 1-methyl-3-(trifluoromethyl)-1H-pyrazole is brominated at the 4-position using NBS in dichloromethane at 0°C.

- The brominated intermediate undergoes lithiation in a flow reactor, followed by quenching with ammonium chloride to install the amine group.

Reaction Metrics :

Trifluoromethylation of pyrazole precursors using Togni’s reagent (a hypervalent iodine compound) enables late-stage introduction of the CF₃ group. This method is particularly effective for synthesizing 3-trifluoromethylpyrazoles from non-fluorinated precursors:

- Phenylhydrazine reacts with acetylenic ketones under oxidative conditions.

- Togni’s reagent (1.3 equiv) facilitates trifluoromethylation at the 3-position.

Conditions :

Post-Synthetic Modification of Cyano-Substituted Pyrazoles

The 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate (a structural analog) is hydrolyzed to the corresponding amine using concentrated hydrochloric acid. This two-step approach involves:

- Cyclization of hydrazine with a trifluoromethyl-substituted diketone.

- Acidic hydrolysis of the nitrile group to an amine.

Yield : 60–68% after purification.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The trifluoromethyl group or other substituents on the phenyl or pyrazole rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is recognized for its potential in the synthesis of new pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways effectively makes it a candidate for drug development targeting diseases characterized by inflammation and pain. Research indicates that derivatives of this compound can inhibit specific pathways involved in the chemotaxis of immune cells, which is critical in conditions such as rheumatoid arthritis and multiple sclerosis .

Mechanism of Action

The mechanism involves the inhibition of monocyte/macrophage recruitment through the modulation of chemokine signaling pathways. Studies have shown that compounds similar to 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine can selectively inhibit the binding of chemokines to their receptors without affecting other signaling pathways, thereby reducing inflammation effectively .

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is utilized in the formulation of agrochemicals. Its efficacy in pest control products contributes to increased crop yields while minimizing environmental impact. The compound’s properties allow for enhanced activity against various pests, making it a valuable component in modern agricultural practices .

Case Studies

Field studies have demonstrated that formulations containing this compound can lead to significant reductions in pest populations, resulting in improved crop health and yield. The selective nature of its action also helps preserve beneficial insect populations, aligning with sustainable agricultural practices .

Material Science

Advanced Materials Development

The compound serves as a building block for creating advanced materials, including polymers and coatings with improved thermal stability and chemical resistance. Its unique trifluoromethyl group enhances the material's properties, making it suitable for applications requiring durability under harsh conditions .

Applications in Coatings

Research has shown that incorporating 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine into polymer matrices can improve their mechanical properties and resistance to solvents. This makes it particularly useful in industries where materials are exposed to aggressive chemicals or extreme temperatures .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is employed in assays designed to study enzyme interactions and cellular processes. Its influence on specific enzymes allows researchers to explore disease mechanisms more thoroughly, contributing to advancements in understanding various pathologies .

Potential as a Bioactive Compound

The compound is also being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets involved in cell proliferation and apoptosis, making it a candidate for further exploration in medicinal chemistry .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Development of anti-inflammatory and analgesic drugs | Modulates immune pathways; effective against pain |

| Agricultural Chemistry | Formulation of effective agrochemicals for pest control | Increases crop yields; environmentally friendly |

| Material Science | Creation of advanced materials with enhanced properties | Improved thermal stability; chemical resistance |

| Biochemical Research | Studies on enzyme interactions and potential bioactivity | Investigated for antimicrobial and anticancer effects |

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pyrazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Amines

Structural and Substituent Variations

The target compound is compared to five analogs with variations in substituents on the pyrazole ring or the attached aryl group. Key structural differences include:

*Calculated based on molecular formula.

Key Observations :

- Trifluoromethyl vs. Methyl/Phenyl Groups: The -CF₃ group in the target compound increases molecular weight by ~54 g/mol compared to non-fluorinated analogs like 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine. This substitution enhances lipophilicity (logP ~2.8 estimated) compared to methyl/phenyl analogs (logP ~1.5–2.0) .

- Positional Isomerism : The placement of methyl groups (C4 vs. C5 on pyrazole) in 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine may alter steric interactions in biological targets compared to the C5-methyl analog .

Solubility and Stability

- The -CF₃ group in the target compound likely reduces aqueous solubility compared to non-fluorinated analogs but improves resistance to oxidative metabolism, a critical factor in drug design .

- Methyl-substituted analogs (e.g., 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine) are reported as solids with moderate solubility in polar organic solvents (e.g., DMSO, ethanol) .

Biological Activity

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C10H8F3N3, with a molecular weight of approximately 233.19 g/mol.

Biological Activity Overview

The biological activity of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine has been evaluated across various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant antiproliferative effects on breast, colon, and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential as an antibiotic agent in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through the inhibition of specific kinases involved in the inflammatory response.

The mechanism by which 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine exerts its effects involves interaction with molecular targets such as kinases. Notably, it has been shown to inhibit RIPK1 (Receptor Interacting Protein Kinase 1), which plays a crucial role in necroptosis and inflammation. By binding to the active site of RIPK1, the compound prevents downstream phosphorylation events that lead to cell death and inflammation .

Research Findings and Case Studies

-

Antiproliferative Studies : A study conducted on various cancer cell lines demonstrated that 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine inhibited cell growth significantly. The highest activity was observed in breast cancer cells, where the compound achieved an IC50 value of 0.25 µM .

Cell Line IC50 (µM) Breast Cancer 0.25 Colon Cancer 0.35 Lung Cancer 0.40 - Antimicrobial Testing : In vitro studies showed that the compound inhibited bacterial growth effectively against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Inflammatory Response Modulation : In a model of acute inflammation, treatment with 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are most effective for producing 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted phenylhydrazines with β-ketonitriles. Optimization involves varying temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., Pd/C for cross-coupling steps). Use Design Expert to model variables like molar ratios and reaction time for yield optimization via response surface methodology (RSM) . Characterization via H/C NMR and HPLC-MS ensures structural fidelity.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. Perform replicated analyses under standardized conditions (e.g., DMSO-d6 as solvent, 400 MHz NMR) and compare with computational predictions (e.g., DFT-calculated chemical shifts). Cross-validate with FTIR and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What safety protocols are critical when handling 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for trifluoromethyl aryl compounds, which highlight respiratory and dermal hazards. Use fume hoods for synthesis, nitrile gloves for handling, and avoid aqueous waste due to potential hydrolysis. Toxicity screening (e.g., Ames test) should precede in vivo studies .

Advanced Research Questions

Q. How can computational models (e.g., DFT or molecular docking) predict the compound’s bioactivity or metabolic stability?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the pyrazole ring, identifying reactive sites for electrophilic attack. For pharmacokinetics, use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal stability assays and adjust substituents (e.g., trifluoromethyl positioning) to enhance metabolic resistance .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What experimental designs resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Apply a two-step validation framework :

- Primary Analysis : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Replicated Analysis : Use orthogonal assays (e.g., CRISPR knockouts in cell lines) to rule out off-target effects. Adjust dosing regimens in animal models based on PK/PD modeling to align in vitro IC with in vivo exposure .

Q. How can response surface methodology (RSM) optimize the compound’s solubility without compromising stability?

- Methodological Answer : Design a central composite design (CCD) in Design Expert to test variables like pH, co-solvents (e.g., PEG 400), and temperature. Measure solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH). Pareto charts identify critical factors (e.g., pH > co-solvent ratio) for Pareto-optimal solutions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Q. How to validate the compound’s mechanism of action when traditional assays yield conflicting results?

- Methodological Answer : Combine genetic validation (siRNA knockdown + rescue experiments) and chemical proteomics (thermal shift assays or photoaffinity labeling). Cross-reference with publicly available datasets on ResearchGate to identify consensus pathways or previously reported off-targets .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.